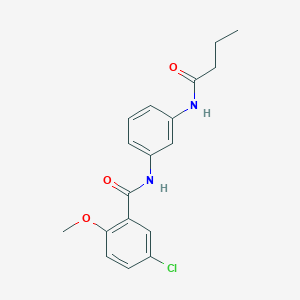
N-(3-butanamidophenyl)-5-chloro-2-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
BCP is a chemical compound that was first synthesized in the 1990s by a team of researchers led by Dr. Yuichi Hattori at the Tokyo Institute of Technology. Since then, BCP has been the subject of numerous studies investigating its potential therapeutic applications. BCP has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and analgesic effects. In
作用机制
The mechanism of action of BCP is not fully understood, but it is believed to involve the inhibition of the cyclooxygenase-2 (COX-2) enzyme. COX-2 is an enzyme that is involved in the production of inflammatory mediators, and inhibition of this enzyme can lead to a reduction in inflammation. BCP has also been shown to exhibit antioxidant activity, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
BCP has been shown to exhibit a range of biochemical and physiological effects. BCP has been shown to exhibit anti-inflammatory effects by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. BCP has also been shown to exhibit analgesic effects by reducing pain sensitivity. In addition, BCP has been shown to exhibit anti-cancer effects by inducing apoptosis in cancer cells.
实验室实验的优点和局限性
One advantage of using BCP in lab experiments is that it is relatively easy to synthesize and can be obtained in large quantities. BCP has also been shown to exhibit a range of biological activities, making it a versatile compound for use in various types of experiments. One limitation of using BCP in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to design experiments that specifically target its effects.
未来方向
There are several potential future directions for research on BCP. One area of research could focus on the development of new drugs based on the structure of BCP. Another area of research could focus on the mechanism of action of BCP, with the goal of identifying new targets for drug development. Additionally, research could be conducted to investigate the potential use of BCP in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
合成方法
The synthesis of BCP involves the reaction of 5-chloro-2-methoxybenzoic acid with butylamine and acetic anhydride. The resulting product is then reacted with thionyl chloride to yield the final product, BCP. The synthesis of BCP is relatively straightforward and can be performed using standard laboratory equipment and techniques.
科学研究应用
BCP has been the subject of numerous scientific studies investigating its potential therapeutic applications. BCP has been shown to exhibit anti-inflammatory, anti-cancer, and analgesic effects, making it a promising candidate for the development of new drugs. BCP has also been shown to exhibit neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
分子式 |
C18H19ClN2O3 |
|---|---|
分子量 |
346.8 g/mol |
IUPAC 名称 |
N-[3-(butanoylamino)phenyl]-5-chloro-2-methoxybenzamide |
InChI |
InChI=1S/C18H19ClN2O3/c1-3-5-17(22)20-13-6-4-7-14(11-13)21-18(23)15-10-12(19)8-9-16(15)24-2/h4,6-11H,3,5H2,1-2H3,(H,20,22)(H,21,23) |
InChI 键 |
FMHJMSBJRLTGIY-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=CC(=C1)NC(=O)C2=C(C=CC(=C2)Cl)OC |
规范 SMILES |
CCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-{[(4-chlorophenyl)acetyl]amino}phenyl)-3-methylbenzamide](/img/structure/B245006.png)
![2-(4-chlorophenyl)-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B245008.png)
![3-chloro-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B245010.png)


![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-5-chloro-2-methoxybenzamide](/img/structure/B245015.png)
![3-fluoro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B245016.png)
![2-bromo-N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B245023.png)
![N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]thiophene-2-carboxamide](/img/structure/B245025.png)
![2-(4-chloro-2-methylphenoxy)-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B245027.png)
![N-{3-[(2-thienylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B245028.png)

![N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-2-pyridinecarboxamide](/img/structure/B245031.png)
![2,4-dichloro-N-(3-{[(4-methoxyphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B245032.png)